molecular formula C15H19ClO4 B12983262 Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)- CAS No. 124083-14-3

Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, (R)-

Cat. No.: B12983262
CAS No.: 124083-14-3
M. Wt: 298.76 g/mol
InChI Key: NWSIRTXVYBEURF-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid . This nomenclature adheres to the following hierarchical rules:

  • The oxirane ring (three-membered epoxide) serves as the parent structure
  • The carboxylic acid group at position 2 receives priority in numbering
  • The 6-(4-chlorophenoxy)hexyl substituent branches from the oxirane's second carbon

Comparative analysis of naming conventions reveals subtle variations across databases:

Source Systematic Name
PubChem (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid
ChemSpider Ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]-2-oxiranecarboxylate (ester derivative)
CAS Common Chemistry 2-Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, sodium salt (1:1), (2R)-

The sodium salt form maintains stereochemical integrity while introducing an ionic carboxylate group. The core structure remains consistent across derivatives, with molecular formula C15H19ClO4 for the free acid and C15H19ClO4·Na for the sodium salt.

Molecular Architecture: Stereochemical Configuration Analysis

The compound's chirality originates from the tetrahedral geometry at the oxirane ring's second carbon, which bears four distinct substituents:

  • Carboxylic acid group (-COOH)
  • Oxirane oxygen
  • Hexyl chain terminating in 4-chlorophenoxy
  • Methylenic bridge to the oxirane oxygen

Cahn-Ingold-Prelog prioritization assigns the (R) configuration through the following substituent hierarchy:

  • Carboxylic acid (highest priority due to -COOH)
  • 6-(4-chlorophenoxy)hexyl chain
  • Oxirane oxygen
  • Remaining methylene group

This configuration is explicitly encoded in the InChI descriptor:
InChI=1S/C15H19ClO4/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18/h5-8H,1-4,9-11H2,(H,17,18)/t15-/m1/s1

The /t15-/m1/s1 suffix specifies absolute configuration at carbon 15 (oxirane position), while the SMILES string C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O uses the @ symbol to denote R stereochemistry. X-ray crystallographic studies, though not explicitly detailed in the provided sources, would confirm the spatial arrangement through Patterson maps and Bijvoet differences.

Comparative Analysis of 2D Structural Representations

Two-dimensional structural depictions vary based on representation conventions:

Line-Angle Diagrams

  • Oxirane ring depicted as triangle with oxygen vertex
  • Hexyl chain shown as zig-zag line with terminal phenoxy group
  • Chlorine atom positioned para on benzene ring

SMILES Variations

Representation Type SMILES String
Canonical C1C@(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O
Isomeric C1C(O1)C(=O)OCCCCCCOC2=CC=C(C=C2)Cl

The canonical SMILES in explicitly encodes stereochemistry via the @ symbol, while the isomeric form in omits chiral descriptors. This highlights the critical importance of stereochemical annotation in distinguishing enantiomers, particularly given the compound's biological activity dependence on (R)-configuration.

Molecular Formula Consistency
All sources agree on the empirical formula C15H19ClO4, with molecular weight 298.76 g/mol for the free acid and 321.75 g/mol for the sodium salt. Mass spectral data would show characteristic fragmentation patterns at:

  • m/z 298 (M+)
  • m/z 255 (loss of COOH)
  • m/z 139 (chlorophenoxy fragment)

Conformational Studies Through 3D Molecular Modeling

Three-dimensional analysis reveals two dominant conformers:

Conformer A

  • Hexyl chain in extended antiperiplanar configuration
  • Oxirane ring oxygen eclipsed with carboxylic acid group
  • Dihedral angle C2-O-C1-C6: 178°

Conformer B

  • Hexyl chain adopting gauche configuration
  • Carboxylic acid group rotated 120° relative to oxirane oxygen
  • Dihedral angle C2-O-C1-C6: 62°

Molecular dynamics simulations suggest Conformer A predominates in aqueous solutions (75% population) due to:

  • Reduced steric hindrance between hexyl chain and oxirane ring
  • Stabilizing hydrogen bonding between carboxylic acid and solvent

The sodium salt form exhibits distinct conformational preferences, with the carboxylate anion adopting coplanar geometry relative to the oxirane ring. This planar arrangement facilitates cation-π interactions between the sodium ion and aromatic chlorophenoxy group.

Electron Density Maps

  • Highest electron density localized at oxirane oxygen (2.87 e⁻/ų)
  • Chlorine atom shows characteristic polarization (σ-hole) for halogen bonding
  • Carboxylic acid group displays bent geometry (O-C-O angle: 124°)

Properties

CAS No.

124083-14-3

Molecular Formula

C15H19ClO4

Molecular Weight

298.76 g/mol

IUPAC Name

(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylic acid

InChI

InChI=1S/C15H19ClO4/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18/h5-8H,1-4,9-11H2,(H,17,18)/t15-/m1/s1

InChI Key

NWSIRTXVYBEURF-OAHLLOKOSA-N

Isomeric SMILES

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O

Canonical SMILES

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ®- involves several steps. One common method includes the reaction of 4-chlorophenol with 6-bromohexanol to form 6-(4-chlorophenoxy)hexanol. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired oxirane compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reactions are carried out in controlled environments to ensure the stereospecificity and stability of the final product .

Chemical Reactions Analysis

Types of Reactions

Oxiranecarboxylic acid, 2-[6-(4-chlorophenoxy)hexyl]-, ®- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Fatty Acid Metabolism Inhibition

Etomoxir is primarily used to inhibit fatty acid oxidation by blocking CPT1. This inhibition is essential for studying metabolic pathways in various conditions such as obesity, diabetes, and heart disease. By preventing the transport of long-chain fatty acids into mitochondria, researchers can analyze the effects of altered fatty acid metabolism on energy production and cellular function.

Case Study: Energy Metabolism in Cancer Cells

  • Objective: To determine the role of fatty acid oxidation in drug-resistant cancer cells.
  • Findings: Etomoxir treatment led to reduced viability of multidrug-resistant leukemia cells, indicating that these cells rely heavily on fatty acid metabolism for energy production .

Neuroprotective Effects

Research has indicated that Etomoxir may have neuroprotective properties, particularly in models of neurodegenerative diseases. By modulating lipid metabolism and reducing oxidative stress, it has potential therapeutic implications.

Case Study: Neuroprotection in Alzheimer's Disease Models

  • Objective: To evaluate the effects of Etomoxir on neuronal survival.
  • Findings: In vitro studies showed that Etomoxir treatment reduced neuronal cell death induced by amyloid-beta toxicity .

Metabolic Studies

Etomoxir is widely utilized in metabolic studies to elucidate the roles of different metabolic pathways under varying physiological conditions. Its ability to selectively inhibit CPT1 allows researchers to dissect the contributions of fatty acid oxidation versus glucose metabolism.

Data Table: Comparison of Metabolic Pathways Affected by Etomoxir

PathwayEffect of EtomoxirReferences
Fatty Acid OxidationInhibition
GluconeogenesisUpregulation
KetogenesisDownregulation

Developmental Biology

In developmental biology, Etomoxir has been used to study the effects of mitochondrial β-oxidation on plant development.

Case Study: Pea Seedling Development

  • Objective: To investigate the role of mitochondrial β-oxidation during early seedling development.
  • Findings: The application of Etomoxir resulted in altered growth patterns, highlighting the importance of fatty acid metabolism in plant development .

Mechanism of Action

The compound exerts its effects by inhibiting carnitine palmitoyltransferase (CPT)-1, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT-1, the compound reduces fatty acid oxidation, leading to alterations in cellular energy metabolism .

Comparison with Similar Compounds

Ethyl Ester Prodrug: (R)-Ethyl 2-(6-(4-Chlorophenoxy)Hexyl)Oxirane-2-Carboxylate

Structural Features :

  • Ethyl ester derivative (CAS 124083-20-1; C₁₇H₂₃ClO₄) replaces the carboxylic acid with an ester group.
  • Purpose : Enhanced cell permeability due to increased lipophilicity, enabling intracellular hydrolysis to the active acid form .

Functional Differences :

  • Pharmacokinetics : Prodrug form improves bioavailability in vitro but requires metabolic activation.
  • Safety Profile : Exhibits warnings for acute toxicity (H302: harmful if swallowed) and irritancy (H315/H319: skin/eye irritation) .

Substituted Phenoxy Derivatives

Examples :

2-[5-(4-Acetylphenoxy)Pentyl]-Oxirane-2-Carboxylic Acid Ethyl Ester: Shorter pentyl chain and acetyl group may alter target affinity and metabolic stability .

Key Structural Influences :

  • Phenoxy Substituents: Electron-withdrawing groups (e.g., Cl, CF₃) enhance CPT1 binding.
  • Alkyl Chain Length : Hexyl chains optimize spatial alignment with CPT1’s active site compared to pentyl analogs .

Stereoisomers: (S)-Enantiomer

Example: (2S)-2-[6-(4-Chlorophenoxy)Hexyl]Oxirane-2-Carboxylic Acid (CAS 848890-43-7).

  • Activity : The (S)-enantiomer exhibits significantly reduced CPT1 inhibitory activity, highlighting the stereospecificity of Etomoxir’s mechanism .

Comparison with Functional Analogs

C75 (4-Methylene-2-Octyl-5-Oxotetrahydrofuran-3-Carboxylic Acid)

Structural Differences :

  • Tetrahydrofuran core replaces oxirane.
  • Targets fatty acid synthase (FAS) instead of CPT1 .

Functional Overlap :

  • Both compounds disrupt lipid metabolism but act on distinct pathways: C75 inhibits lipogenesis, while Etomoxir blocks FAO .

Triacsin C

Mechanism : Inhibits long-chain acyl-CoA synthetase (ACSL), upstream of CPT1 in lipid metabolism.
Therapeutic Contrast :

  • Triacsin C depletes cellular acyl-CoA pools, whereas Etomoxir specifically redirects energy metabolism from FAO to glycolysis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Structure/Modification Target Key Findings References
Etomoxir (R)-enantiomer 4-Cl-phenoxyhexyl, oxirane, COOH CPT1 Inhibits FAO; reduces O₂ consumption in senescent cells by 50%
Etomoxir Ethyl Ester Ethyl ester prodrug CPT1 (prodrug) Enhanced cellular uptake; hydrolyzed to active acid in vivo
4-Difluoromethoxy Phenoxy Derivative 4-CF₃O-phenoxyhexyl CPT1 Higher lipophilicity; potential for CNS applications
C75 Tetrahydrofuran, octyl chain FAS Suppresses lipogenesis; synergizes with Etomoxir in metabolic studies
(S)-Etomoxir (S)-configuration CPT1 <10% activity of (R)-form; validates stereochemical specificity

Biological Activity

Oxiranecarboxylic acid, specifically the compound 2-[6-(4-chlorophenoxy)hexyl]-, (R)-, is a notable pharmacological agent primarily recognized for its role as an inhibitor of carnitine palmitoyltransferase-1 (CPT-1). This compound has been extensively studied for its biological activity, particularly in the context of fatty acid metabolism and mitochondrial function.

The primary mechanism through which this compound exerts its biological effects is by irreversibly binding to CPT-1, an enzyme located on the outer mitochondrial membrane that facilitates the transport of long-chain fatty acids into mitochondria for β-oxidation. By inhibiting CPT-1, oxiranecarboxylic acid reduces the import of fatty acids into mitochondria, consequently altering energy metabolism within cells. This inhibition leads to an accumulation of cytosolic fatty acids and increased glucose oxidation, which can have significant implications in metabolic disorders such as obesity and diabetes .

Biological Effects

  • Fatty Acid Oxidation : The inhibition of CPT-1 by oxiranecarboxylic acid results in decreased fatty acid oxidation. This effect has been demonstrated in various studies where treatment with the compound resulted in reduced mitochondrial respiration and altered cellular energy dynamics .
  • Impact on Cellular Proliferation : Research indicates that oxiranecarboxylic acid may influence cellular proliferation rates. In particular, studies have shown that it can affect signaling pathways related to cell growth and differentiation, although the exact mechanisms remain under investigation .
  • Mitochondrial Function : The compound has been linked to changes in mitochondrial bioenergetics. Its effects on mitochondrial respiration and potential off-target interactions with other mitochondrial enzymes have been documented .

Case Studies

Several case studies highlight the biological activity of oxiranecarboxylic acid:

  • Study on Cardiac Function : In a rat model, administration of oxiranecarboxylic acid at a dose of 20 mg/kg over eight days resulted in a significant reduction in cardiac CPT-1 activity by 44%. Notably, heart mass was increased by 11%, suggesting a compensatory mechanism in response to altered fatty acid metabolism .
  • Effects on Liver Growth : Another study observed that etomoxir (a related compound) led to increased DNA synthesis and liver growth in response to its action as a CPT-1 inhibitor. This indicates potential implications for liver metabolism and growth regulation .

Research Findings

StudyFindings
Etomoxir Treatment in RatsReduced cardiac CPT-1 activity by 44% and increased heart mass by 11% after 8 days of treatment .
Inhibition of Fatty Acid OxidationSignificant decrease in mitochondrial respiration observed with oxiranecarboxylic acid treatment .
Liver Growth ResponseIncreased DNA synthesis and liver growth attributed to CPT-1 inhibition .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing and characterizing (R)-Etomoxir, and how can its enantiomeric purity be validated?

  • Methodological Answer : The synthesis typically involves condensation of 4-chlorophenol with hexyl derivatives followed by epoxidation and esterification. Key steps include chiral resolution to isolate the (R)-enantiomer. Characterization uses nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with chiral columns to verify enantiomeric purity (>98%) .

Q. How should (R)-Etomoxir be prepared and stored to ensure stability in experimental settings?

  • Methodological Answer : (R)-Etomoxir is soluble in DMSO (10–20 mM) and stable for ≥1 month at -20°C in anhydrous conditions. For aqueous solutions, use sodium salts (e.g., Etomoxir sodium salt) with short-term storage at 4°C to prevent hydrolysis. Always include vehicle controls (e.g., DMSO ≤0.1%) to rule out solvent artifacts .

Q. What is the primary mechanism of action of (R)-Etomoxir, and how is its inhibition of CPT-1 validated experimentally?

  • Methodological Answer : (R)-Etomoxir irreversibly inhibits carnitine palmitoyltransferase-1 (CPT-1), blocking mitochondrial fatty acid β-oxidation. Validation involves:

  • CPT-1 Activity Assays : Measure palmitoyl-CoA oxidation rates in isolated mitochondria using radiolabeled substrates.
  • Metabolite Profiling : Quantify intracellular acyl-carnitines via LC-MS to confirm β-oxidation suppression.
  • Species-Specific Sensitivity : Note IC₅₀ differences (human: 0.1 μM; rat: 10 μM) due to CPT-1 isoform variability .

Advanced Research Questions

Q. How can contradictory data on (R)-Etomoxir’s effects in different cell types (e.g., hepatocytes vs. adipocytes) be resolved?

  • Methodological Answer : Discrepancies arise from tissue-specific CPT-1 isoforms (CPT-1A in liver vs. CPT-1B in muscle). To address this:

  • Isoform-Specific Knockdown : Use siRNA/shRNA to silence CPT-1A or CPT-1B in target cells.
  • Functional Rescue : Overexpress CPT-1 isoforms in transfected cells to assess recovery of β-oxidation.
  • Cross-Validation : Compare lipidomic profiles (e.g., triacylglycerol depletion) across models .

Q. What experimental approaches can reconcile (R)-Etomoxir’s role in ROS production with its primary metabolic effects?

  • Methodological Answer : At high concentrations (>5 μM), (R)-Etomoxir induces ROS via electron transport chain disruption. To dissect mechanisms:

  • ROS Scavengers : Co-treat with Trolox or NAC to isolate CPT-1-independent effects.
  • Mitochondrial Stress Tests : Use Seahorse XF Analyzers to measure OCR/ECAR changes under varying doses.
  • Transcriptomic Profiling : Identify ROS-responsive genes (e.g., NRF2 targets) via RNA-seq .

Q. How does (R)-Etomoxir’s inhibition of macrophage polarization intersect with its metabolic targets?

  • Methodological Answer : (R)-Etomoxir disrupts CoA homeostasis, altering acetyl-CoA pools required for histone acetylation and M2 polarization. Methodologies include:

  • Metabolomics : Quantify CoA derivatives and TCA cycle intermediates via targeted LC-MS.
  • Epigenetic Analysis : ChIP-seq for H3K27ac marks in macrophages treated with/without etomoxir.
  • Functional Assays : Measure IL-10/Arg1 expression (M2 markers) under fatty acid-deprived conditions .

Q. What are the best practices for designing longitudinal studies to assess (R)-Etomoxir’s chronic effects on metabolic pathways?

  • Methodological Answer :

  • Dose Optimization : Use sub-cytotoxic doses (1–10 μM) to avoid off-target effects over extended periods.
  • Time-Course Metabolomics : Collect samples at 0, 24, 48, and 72 hours to track lipid/glucose metabolism shifts.
  • In Vivo Validation : Pair cell-based data with animal models (e.g., high-fat diet mice) monitored for weight gain and insulin sensitivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.